molecular formula C5H2Cl3NO B8365144 3,4,5-Trichloropyridine N-oxide

3,4,5-Trichloropyridine N-oxide

Cat. No. B8365144
M. Wt: 198.43 g/mol
InChI Key: ZFSSOBOOPOAWIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4,5-Trichloropyridine N-oxide is a useful research compound. Its molecular formula is C5H2Cl3NO and its molecular weight is 198.43 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,4,5-Trichloropyridine N-oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4,5-Trichloropyridine N-oxide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3,4,5-Trichloropyridine N-oxide

Molecular Formula

C5H2Cl3NO

Molecular Weight

198.43 g/mol

IUPAC Name

3,4,5-trichloro-1-oxidopyridin-1-ium

InChI

InChI=1S/C5H2Cl3NO/c6-3-1-9(10)2-4(7)5(3)8/h1-2H

InChI Key

ZFSSOBOOPOAWIM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C=[N+]1[O-])Cl)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 3,4,5-trichloropyridine (1 g, 5.45 mmol) in dichloromethane (20 mL) at 0° C., was added dropwise a 30% hydrogen peroxide solution (1.2 mL, 10.9 mmol). Following the addition, the temperature was allowed to rise to room temperature and was stirred for 15 hours. The reaction mixture was diluted with dichloromethane (50 mL) and was washed with water (10 mL) and then by brine (25 mL×2). The organic phase was dried (Na2SO4), concentrated under vacuum to afford the title product as a white solid (0.8 g, 74% yield). 1H NMR (400 MHz, d6-DMSO) δ: 8.78 (2H, s). MS m/z: 197.90 [M+H]+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
74%

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